amine dihydrochloride](/img/structure/B4838418.png)
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
説明
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a selective agonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, stress response, and protein folding. In
作用機序
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride exerts its effects by binding to the sigma-1 receptor, which is a transmembrane protein that is localized in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, such as calcium signaling, lipid metabolism, and protein folding. [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride binding to the sigma-1 receptor modulates its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and context. In neurons, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been found to increase the release of neurotransmitters, such as dopamine and glutamate, and enhance synaptic plasticity. In cancer cells, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been shown to induce apoptosis and inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. In immune cells, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been shown to enhance the production of cytokines and promote the activity of natural killer cells.
実験室実験の利点と制限
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride also has some limitations, such as its limited solubility in water and its short half-life in vivo. These limitations can be overcome by using appropriate formulation and delivery methods, such as liposomes and nanoparticles.
将来の方向性
There are several future directions for research on [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride, including the development of new formulations and delivery methods, the investigation of its effects on other cellular processes and diseases, and the identification of new sigma-1 receptor ligands with improved pharmacological properties. Additionally, the role of the sigma-1 receptor in various diseases, such as neurodegenerative disorders and cancer, needs to be further elucidated to fully understand the therapeutic potential of [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride and other sigma-1 receptor agonists.
科学的研究の応用
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been found to inhibit the growth and metastasis of cancer cells by modulating the expression of various genes involved in tumor progression. In immunology, [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are important mediators of the immune response.
特性
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.2ClH/c21-19-6-7-20(24-15-17-4-2-1-3-5-17)18(12-19)14-23-13-16-8-10-22-11-9-16;;/h1-7,12,16,22-23H,8-11,13-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCRDQWZQSEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




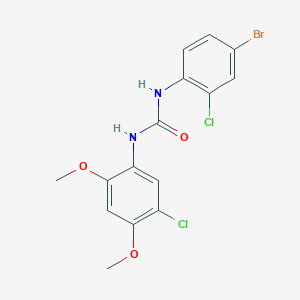
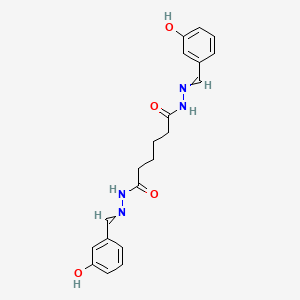
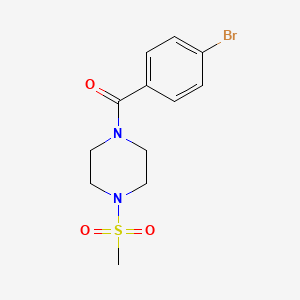
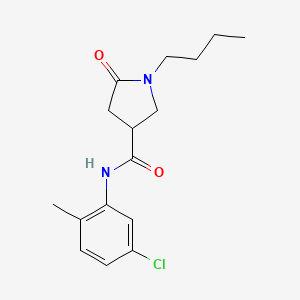
![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)

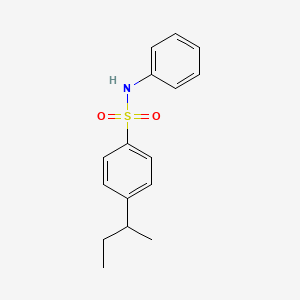
![4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4838387.png)
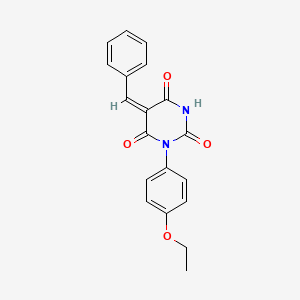

![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4838423.png)
![N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4838428.png)
![N-[3-(diethylamino)propyl]-2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4838433.png)